Hexamethyl-D18-disilazane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

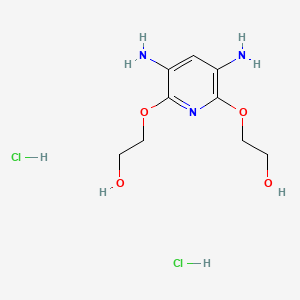

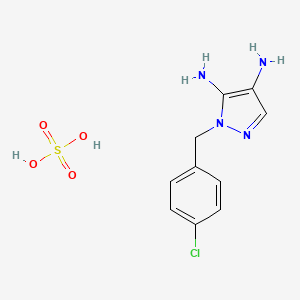

Hexamethyl-D18-disilazane is an organosilicon compound with the molecular formula C6HD18NSi2. It is a derivative of ammonia where two hydrogen atoms are replaced by trimethylsilyl groups. This compound is known for its versatility in various chemical reactions and applications, particularly in organic synthesis and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexamethyl-D18-disilazane can be synthesized by reacting trimethylchlorosilane with ammonia. The reaction typically occurs in a pressure reactor at elevated temperatures and pressures. For instance, streams of ammonia and trimethylchlorosilane, each preheated to 175°C, are reacted together at a pressure of 230 bar. The mean residence time in the reaction part is about 35 minutes .

Industrial Production Methods: In industrial settings, the synthesis involves similar conditions but on a larger scale. The heavy two-phase reaction mixture is separated, and the lower phase is extracted with pure ammonia. The extracted phase is then transferred to a drying apparatus, where solid salt and gaseous ammonia are decomposed .

Analyse Des Réactions Chimiques

Types of Reactions: Hexamethyl-D18-disilazane undergoes various types of chemical reactions, including:

Amination and Amidation: It serves as a reagent in condensation reactions of heterocyclic compounds.

Common Reagents and Conditions:

Silylation: Catalytic iodine or trimethylsilyl chloride in solvents like xylene or acetonitrile.

Amination: Often involves microwave-assisted reactions under neat and metal-free conditions.

Major Products:

Silylation: Produces silylated derivatives of alcohols, thiols, amines, and amino acids.

Amination: Yields heterocyclic compounds such as quinazolines.

Applications De Recherche Scientifique

Hexamethyl-D18-disilazane has a wide range of applications in scientific research:

Mécanisme D'action

Hexamethyl-D18-disilazane exerts its effects primarily through the cleavage of the nitrogen-silicon bond. This cleavage serves as a convenient nitrogen source in multicomponent reactions. The trimethylsilane part can participate in various mechanisms, such as cyclization promotion . For example, in the synthesis of 2,4-diphenylquinazolines, the nitrogen at position 3 of the quinazoline ring comes from gaseous ammonia, a byproduct of this compound .

Comparaison Avec Des Composés Similaires

Hexamethyl-D18-disilazane is often compared with other similar compounds, such as:

Bis(trimethylsilyl)amine:

Hexamethyldisiloxane: Another organosilicon compound used in similar applications.

Uniqueness: this compound is unique due to its deuterium substitution, which can be advantageous in specific isotopic labeling studies and reactions requiring deuterium incorporation.

Conclusion

This compound is a versatile and valuable compound in various fields of scientific research and industrial applications. Its unique properties and wide range of reactions make it an essential reagent in organic synthesis, material science, and analytical chemistry.

Propriétés

IUPAC Name |

[bis(trideuteriomethyl)-[tris(trideuteriomethyl)silylamino]silyl]-trideuteriomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUAGWLWBBFQJT-NBDUPMGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19NSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trisodium;10-amino-6,13-dichloro-3-[3-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]propylimino]-7H-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate](/img/structure/B590587.png)

![[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B590594.png)